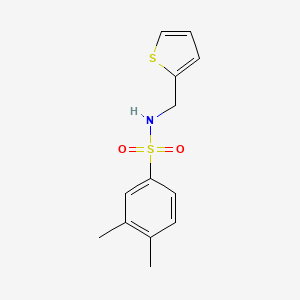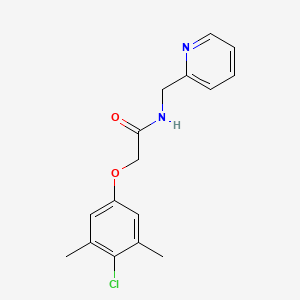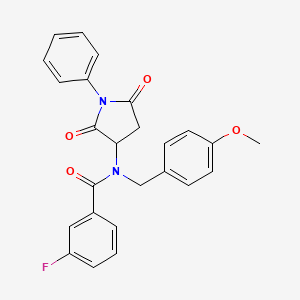
3-(anilinosulfonyl)-4-methyl-N-(4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(anilinosulfonyl)-4-methyl-N-(4-nitrophenyl)benzamide, also known as ANS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. ANS is a fluorescent dye that is commonly used to study protein structure and function.
作用机制
3-(anilinosulfonyl)-4-methyl-N-(4-nitrophenyl)benzamide binds to hydrophobic regions of proteins through non-covalent interactions. Upon binding, this compound undergoes a shift in fluorescence emission due to changes in its microenvironment. The mechanism of this compound binding to proteins is not fully understood, but it is believed to involve the formation of hydrogen bonds and van der Waals interactions.
Biochemical and physiological effects:
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for research purposes.
实验室实验的优点和局限性
3-(anilinosulfonyl)-4-methyl-N-(4-nitrophenyl)benzamide has several advantages for lab experiments. It is a relatively inexpensive and easy-to-use fluorescent dye that can be used to study a variety of proteins. This compound is also highly sensitive and can detect changes in protein conformation at low concentrations. However, this compound has several limitations. It has a limited binding site on proteins and may not accurately reflect the binding of other ligands. This compound also has a tendency to bind to non-specific sites on proteins, which can lead to false positives.
未来方向
There are several future directions for 3-(anilinosulfonyl)-4-methyl-N-(4-nitrophenyl)benzamide research. One area of interest is the development of new fluorescent dyes that can be used to study protein structure and function. These dyes may have improved sensitivity and specificity compared to this compound. Another area of interest is the use of this compound to study protein aggregation, which is implicated in several neurodegenerative diseases. Finally, this compound may be used in the development of new drugs that target hydrophobic regions of proteins.
合成方法
3-(anilinosulfonyl)-4-methyl-N-(4-nitrophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-nitroaniline with 4-methylbenzoyl chloride to form N-(4-nitrophenyl)-4-methylbenzamide. This intermediate compound is then reacted with aniline sulfonic acid to form this compound. The synthesis of this compound is relatively simple and can be conducted in most organic chemistry laboratories.
科学研究应用
3-(anilinosulfonyl)-4-methyl-N-(4-nitrophenyl)benzamide is commonly used in biochemical research to study protein structure and function. This compound binds to hydrophobic regions of proteins and undergoes a shift in fluorescence emission upon binding. This shift in fluorescence can be used to study protein conformational changes, protein-protein interactions, and protein-ligand interactions. This compound has been used to study a variety of proteins, including enzymes, antibodies, and membrane proteins.
属性
IUPAC Name |
4-methyl-N-(4-nitrophenyl)-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-14-7-8-15(20(24)21-16-9-11-18(12-10-16)23(25)26)13-19(14)29(27,28)22-17-5-3-2-4-6-17/h2-13,22H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRGARGTBKEVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5128848.png)

![2-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]-3,6-diphenyl-3,6-dihydro-2H-1,2-oxazine](/img/structure/B5128864.png)
![3-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5128880.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5128892.png)
![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)

![4-chloro-3-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5128933.png)



![1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5128959.png)
